molecular formula C19H17F3N2O4 B2379080 N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 1164529-66-1

N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2379080
CAS No.: 1164529-66-1
M. Wt: 394.35
InChI Key: UQFKNUUKMYSGSY-BQYQJAHWSA-N
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Description

N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on its synthesis and crystal structure. For example, Kranjc et al. (2012) examined the synthesis and crystal structures of similar compounds, highlighting the centrosymmetric hydrogen-bonded dimer formation facilitated by interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules, emphasizing its structural significance in supramolecular aggregation (Kranjc et al., 2012).

Chemical Transformations and Reactions

  • The compounds have been used in the Diels–Alder reactions for the preparation of various derivatives. For instance, Kondratov et al. (2014) investigated the Diels–Alder reactions of related compounds, yielding intermediate products useful for the preparation of trifluoromethyl-containing derivatives of 3-aminobenzoic acid (Kondratov et al., 2014).

Rearrangements and Derivative Formation

  • Strah et al. (1996) described the rearrangements of similar compounds in the presence of N-nucleophiles into various derivatives like 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives. This study highlights the compound's reactivity and potential for forming diverse chemical structures (Strah et al., 1996).

Application in Synthesis of New Derivatives

  • Research has also been conducted on the synthesis of new derivatives using compounds like the one . Ignatovich et al. (2015) explored the synthesis of new 2H-pyran derivatives, demonstrating their potential application in studying cytotoxicity and matrix metalloproteinase inhibition (Ignatovich et al., 2015).

Biological Activities

  • Some studies have also focused on the biological activities of related compounds. Mosti et al. (1994) investigated the synthesis of derivatives exhibiting local anesthetic, platelet antiaggregating, and other activities in various biological models (Mosti et al., 1994).

Properties

IUPAC Name

N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-11(25)14-10-15(18(27)28-16(14)7-8-24(2)3)23-17(26)12-5-4-6-13(9-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFKNUUKMYSGSY-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide
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N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide
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N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide
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N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide
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N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide
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N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide

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